molecular formula C14H12BrClO B3126362 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene CAS No. 333361-51-6

4-bromo-1-chloro-2-(4-methoxybenzyl)benzene

Cat. No.: B3126362
CAS No.: 333361-51-6
M. Wt: 311.6 g/mol
InChI Key: QBMACPLNLMUFGJ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H12BrClO. It is a derivative of benzene, substituted with bromine, chlorine, and a methoxybenzyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of continuous flow reactors and advanced purification methods like distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include metabolic and signaling pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable as an intermediate in the synthesis of various complex molecules and pharmaceuticals .

Properties

IUPAC Name

4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMACPLNLMUFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 86.2 g (5-bromo-2-chloro-phenyl)-(4-methoxy-phenyl)-methanone and 101.5 mL triethylsilane in 75 mL dichloromethane and 150 mL acetonitrile is cooled to 10° C. Then with stirring 50.8 mL of boron trifluoride etherate are added so that the temperature does not exceed 20° C. The solution is stirred for 14 h at ambient temperature, before another 9 mL triethylsilane and 4.4 mL boron trifluoride etherate are added. The solution is stirred for a further 3 h period at 45-50° C. and then cooled to ambient temperature. A solution of 28 g potassium hydroxide in 70 mL water is added and the resultant mixture is stirred for 2 h. The organic phase is separated and the aqueous phase is extracted another three times with diisopropylether. The combined organic phases are washed twice with 2 M potassium hydroxide solution and once with brine and then dried over sodium sulfate. After the solvent is evaporated, the residue is washed with ethanol and dried at 60° C.
Quantity
86.2 g
Type
reactant
Reaction Step One
Quantity
101.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50.8 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
28 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 86.2 g (5-bromo-2-chloro-phenyl)-(4-methoxy-phenyl)-methanone and 101.5 ml triethylsilane in 75 ml dichloromethane and 150 ml acetonitrile is cooled to 10° C. Then with stirring 50.8 ml of boron trifluoride etherate are added so that the temperature does not exceed 20° C. The solution is stirred for 14 h at ambient temperature, before another 9 ml triethylsilane and 4.4 ml boron trifluoride etherate are added. The solution is stirred for a further 3 h at 45-50° C. and then cooled to ambient temperature. A solution of 28 g potassium hydroxide in 70 ml of water is added and the mixture is stirred for 2 h. Then the organic phase is separated off and the aqueous phase is extracted another three times with diisopropylether. The combined organic phases are washed twice with 2 M potassium hydroxide solution and once with aqueous sodium chloride solution and then dried over sodium sulfate. After the solvent is removed the residue is washed with ethanol and dried at 60° C.
Quantity
86.2 g
Type
reactant
Reaction Step One
Quantity
101.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50.8 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
28 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Synthesis was performed by a similar method as in Preparation Example 14 using 5-bromo-2-chlorobenzoic acid and anisole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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